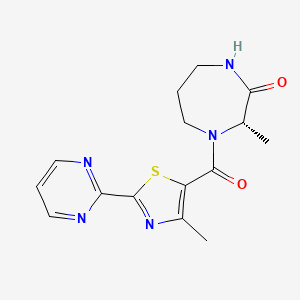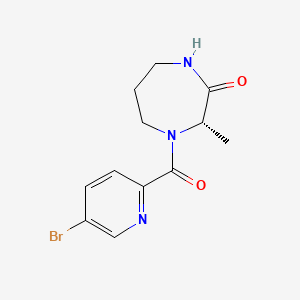![molecular formula C14H22N4O2 B7352282 (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one, also known as Ro 15-4513, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been used extensively in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system.
Mecanismo De Acción
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 acts as a selective antagonist of the benzodiazepine receptor, which is a key component of the GABA-A receptor complex. The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the central nervous system. Benzodiazepines enhance the activity of the GABA-A receptor by binding to a specific site on the benzodiazepine receptor. This compound 15-4513 blocks the activity of benzodiazepines by binding to this same site on the benzodiazepine receptor.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines. It has also been shown to block the effects of ethanol on the GABA-A receptor. This compound 15-4513 has been used to study the role of benzodiazepines in the regulation of GABA-A receptor function and the development of tolerance to benzodiazepines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 in scientific research has several advantages. It allows researchers to study the effects of GABA-A receptor activation in the absence of benzodiazepine activity, which can be difficult to achieve with other compounds. This compound 15-4513 is also highly selective for the benzodiazepine receptor, which reduces the risk of off-target effects. However, one limitation of this compound 15-4513 is that it is not a clinically relevant compound, and its effects may not accurately reflect the effects of benzodiazepines in vivo.
Direcciones Futuras
There are several potential future directions for research on (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513. One area of interest is the development of more selective benzodiazepine receptor antagonists that can be used to study the effects of specific benzodiazepines on the GABA-A receptor. Another area of interest is the use of this compound 15-4513 in the development of new treatments for benzodiazepine addiction and withdrawal. Finally, this compound 15-4513 may be useful in the development of new drugs that target the GABA-A receptor for the treatment of anxiety, insomnia, and other disorders.
Métodos De Síntesis
The synthesis of (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 involves the reaction of 2-methylimidazole with 4-chlorobutyryl chloride to form 4-(2-methylimidazol-1-yl)butyryl chloride. This intermediate is then reacted with 3-methyl-1,4-diazepin-2-one in the presence of a base to form this compound 15-4513.
Aplicaciones Científicas De Investigación
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 has been used extensively in scientific research to study the mechanism of action of benzodiazepines. It is a selective antagonist of the benzodiazepine receptor, which is a key component of the GABA-A receptor complex. By blocking the action of benzodiazepines on this receptor, this compound 15-4513 has allowed researchers to study the effects of GABA-A receptor activation in the absence of benzodiazepine activity.
Propiedades
IUPAC Name |
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11-14(20)16-6-4-9-18(11)13(19)5-3-8-17-10-7-15-12(17)2/h7,10-11H,3-6,8-9H2,1-2H3,(H,16,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNAOQJDDOVUOG-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)CCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)CCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-methyl-4-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]-1,4-diazepan-2-one](/img/structure/B7352201.png)
![(3S)-3-methyl-4-(3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7352203.png)
![(3S)-3-methyl-4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352217.png)
![(3S)-4-[3-(2-chlorophenoxy)propanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352225.png)
![(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)

![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)


![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)
